molecular formula C20H25NO6S2 B11646582 methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11646582
M. Wt: 439.5 g/mol
InChI Key: OFOVPJDTOVFGRV-VBKFSLOCSA-N
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Description

Methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group and a thioxo group. The presence of the trimethoxybenzylidene moiety adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an appropriate acid catalyst to yield the thiazolidinone ring.

    Esterification: The final step involves the esterification of the thiazolidinone derivative with methyl 6-bromohexanoate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amide or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activity profile make it a candidate for the development of new pharmaceuticals aimed at treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The trimethoxybenzylidene moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C20H25NO6S2

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 6-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C20H25NO6S2/c1-24-14-10-13(11-15(25-2)18(14)27-4)12-16-19(23)21(20(28)29-16)9-7-5-6-8-17(22)26-3/h10-12H,5-9H2,1-4H3/b16-12-

InChI Key

OFOVPJDTOVFGRV-VBKFSLOCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC

Origin of Product

United States

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